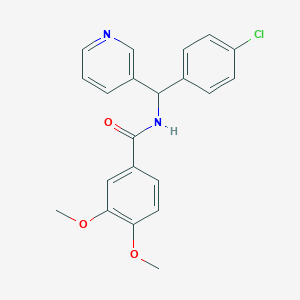
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used in various applications, including drug discovery, biochemical research, and medicinal chemistry.
作用机制
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and prevents its activity. The inhibition of PARP can also lead to the activation of alternative DNA repair pathways, such as homologous recombination, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide depend on the specific application. In cancer therapy, this compound can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In imaging applications, this compound can be used as a fluorescent probe to visualize live cells and tissues. The toxicity of this compound is relatively low, and it has been found to be well tolerated in animal studies.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potency as a PARP inhibitor, its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and its usefulness as a fluorescent probe for imaging. The limitations of using this compound include its moderate yield in the synthesis, its relatively low toxicity, and its specificity for PARP inhibition, which may limit its use in other applications.
未来方向
There are several future directions for the use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in scientific research. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore its use in other applications, such as DNA repair or neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
合成方法
The synthesis of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction between 2-hydroxy-3-(m-tolyl)benzaldehyde and 2-chloromethylquinoline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
科学研究应用
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been used in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer therapy, as they can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used as a fluorescent probe for imaging of live cells and tissues.
属性
IUPAC Name |
2-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-6-9-19(13-16)27(24(29)20-10-3-4-11-21(20)25)15-18-14-17-8-2-5-12-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRJJZNKMGHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
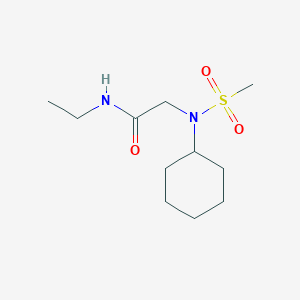
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

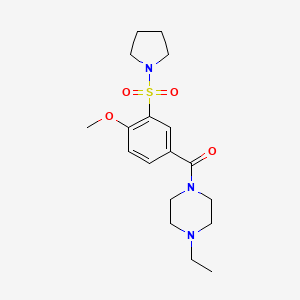
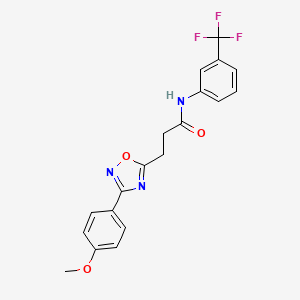
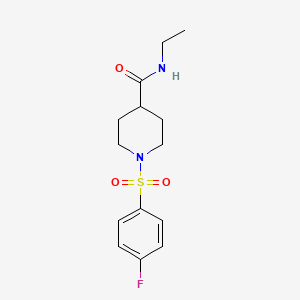
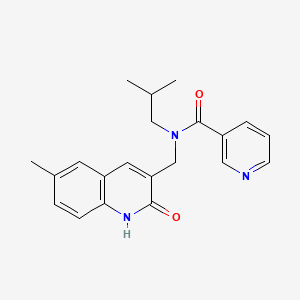
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
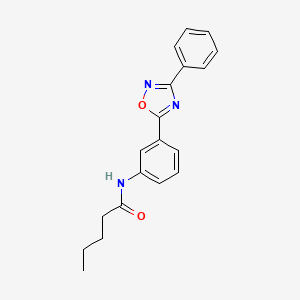
![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
